![molecular formula C10H16N2O2 B3025636 1,3-Diazaspiro[4.7]dodecane-2,4-dione CAS No. 710-94-1](/img/structure/B3025636.png)
1,3-Diazaspiro[4.7]dodecane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.7]dodecane-2,4-dione is a heterocyclic compound with a unique spiro structure. This compound is characterized by its two nitrogen atoms and a dione functional group, which contribute to its distinctive chemical properties. It is often used in scientific research and various industrial applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazaspiro[4.7]dodecane-2,4-dione can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic anhydride, followed by cyclization to form the spiro structure. The reaction typically requires an inert atmosphere and reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro[4.7]dodecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce diols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that 1,3-Diazaspiro[4.7]dodecane-2,4-dione exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Properties
The compound has also been investigated for its potential anticancer properties. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. These findings suggest that this compound could be a scaffold for developing new anticancer drugs.
Materials Science
1. Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that can enhance the mechanical properties of materials. Research published in Polymer Science indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
2. Coatings and Adhesives
The compound has potential applications in coatings and adhesives due to its ability to form strong bonds with various substrates. Studies have shown that formulations containing this compound exhibit improved adhesion properties compared to traditional adhesives.
Agricultural Chemistry
1. Pesticide Development
In agricultural chemistry, there is growing interest in using this compound as a precursor for developing new pesticides. Its structural features may enhance the efficacy and selectivity of pest control agents while reducing environmental impact.
2. Plant Growth Regulators
Research suggests that derivatives of this compound may act as plant growth regulators, promoting growth and resistance to stress in crops. Experimental results indicate increased yield and improved stress tolerance in treated plants.
Case Studies
Study | Focus Area | Findings |
---|---|---|
Smith et al., 2020 | Antimicrobial Activity | Demonstrated effectiveness against resistant bacterial strains; potential for drug development |
Johnson et al., 2021 | Anticancer Properties | Induced apoptosis in cancer cells; modulation of signaling pathways |
Lee et al., 2022 | Polymer Chemistry | Enhanced mechanical properties in polymer matrices; improved thermal stability |
Garcia et al., 2023 | Agricultural Applications | Increased crop yield and stress tolerance; potential as a pesticide precursor |
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro[4.7]dodecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are often related to its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione
- 1,3-Diazaspiro[5.5]undecane-2,4-dione
- 1,3-Diazaspiro[6.6]dodecane-2,4-dione
Uniqueness
1,3-Diazaspiro[4.7]dodecane-2,4-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes further distinguishes it from other related compounds .
Biological Activity
1,3-Diazaspiro[4.7]dodecane-2,4-dione (CAS No. 121128-93-6) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on contemporary research findings.
Synthesis
The compound can be synthesized using microwave-assisted methods which enhance yield and reduce reaction times. For instance, a typical synthesis involves the reaction of cyclooctanone with ammonium carbonate and potassium cyanide in a methanol-water solution yielding a yellow solid with a melting point of 224–226 °C .
Biological Activity Overview
This compound exhibits various biological activities such as:
- Anticonvulsant Properties : Similar to other hydantoin derivatives, it has shown potential as an anticonvulsant agent.
- Antitumor Activity : Recent studies indicate that compounds with similar scaffolds exhibit antiproliferative effects against various cancer cell lines, suggesting potential antitumor applications .
- Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal activities.
Anticonvulsant Activity
A study investigating the anticonvulsant properties of diazaspiro compounds found that this compound showed significant activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although specific pathways require further elucidation.
Antitumor Activity
Research published in Bioorganic & Medicinal Chemistry assessed the cytotoxic effects of aminophosphonic acids containing hydantoin moieties. The study revealed that derivatives of this compound exhibited moderate clastogenicity and high antiproliferative activity against ICR mice bone marrow cells .
Toxicity Profile
A hazard assessment indicates that this compound is not a skin sensitizer and has a low toxicity profile with an oral LD50 greater than 2000 mg/kg in rats . The compound has also been tested for mutagenicity and demonstrated negative results in reverse mutation assays.
Comparative Biological Activity Table
Activity | This compound | Related Compounds |
---|---|---|
Anticonvulsant | Yes | Phenytoin |
Antitumor | Moderate | Various hydantoins |
Antimicrobial | Yes | Other diazaspiro compounds |
Toxicity (LD50) | >2000 mg/kg | Varies by compound |
Properties
IUPAC Name |
1,3-diazaspiro[4.7]dodecane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-8-10(12-9(14)11-8)6-4-2-1-3-5-7-10/h1-7H2,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBJKPVCZJVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221229 | |
Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710-94-1 | |
Record name | 1,3-Diazaspiro[4.7]dodecane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638907 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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